tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate
Brand Name: Vulcanchem
CAS No.: 946386-24-9
VCID: VC8156151
InChI: InChI=1S/C13H25N3O3/c1-12(2,3)19-11(17)15-13(10(14)16-18)8-6-4-5-7-9-13/h18H,4-9H2,1-3H3,(H2,14,16)(H,15,17)
SMILES: CC(C)(C)OC(=O)NC1(CCCCCC1)C(=NO)N
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol

tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate

CAS No.: 946386-24-9

Cat. No.: VC8156151

Molecular Formula: C13H25N3O3

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate - 946386-24-9

Specification

CAS No. 946386-24-9
Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
IUPAC Name tert-butyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl]carbamate
Standard InChI InChI=1S/C13H25N3O3/c1-12(2,3)19-11(17)15-13(10(14)16-18)8-6-4-5-7-9-13/h18H,4-9H2,1-3H3,(H2,14,16)(H,15,17)
Standard InChI Key RTMIIAJKJIZPGI-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC1(CCCCCC1)/C(=N/O)/N
SMILES CC(C)(C)OC(=O)NC1(CCCCCC1)C(=NO)N
Canonical SMILES CC(C)(C)OC(=O)NC1(CCCCCC1)C(=NO)N

Introduction

Structural Characterization and Molecular Properties

The molecular formula of tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate is deduced as C₁₃H₂₃N₃O₃, extending from the cyclobutyl analog (C₁₀H₁₉N₃O₃) by three additional methylene units in the cycloheptyl ring . Key structural features include:

  • Cycloheptyl Core: A seven-membered carbocyclic ring, which introduces unique steric and conformational dynamics compared to smaller rings (e.g., cyclopropane or cyclobutane) .

  • Hydroxycarbamimidoyl Group: A Z-configuration imine derivative (–C(=N–OH)–NH₂), enabling hydrogen bonding and metal coordination .

  • Boc Protection: The tert-butoxycarbonyl group enhances solubility in organic solvents and stabilizes the carbamate linkage during synthesis .

Predicted Physicochemical Properties

Using analogs as proxies (Table 1):

PropertyCycloheptyl Derivative (Predicted)Cyclobutyl Analog (CID 50986462) Cyclopropane Analog (CAS 107017-73-2)
Molecular Weight (g/mol)277.34229.28187.24
Melting Point (°C)95–100Not reported81–85
Boiling Point (°C)310–315Not reported294.5 (predicted)
Density (g/cm³)1.12–1.15Not reported1.11
LogP (Partition Coefficient)1.8–2.2Not reported1.2 (predicted)

The larger cycloheptyl ring increases molecular weight and likely elevates melting/boiling points due to enhanced van der Waals interactions. The Boc group’s steric bulk may reduce crystallinity compared to smaller analogs .

Synthetic Pathways and Reaction Mechanisms

While no direct synthesis of the cycloheptyl derivative is documented, methodologies for analogous carbamates suggest feasible routes:

Reductive Cycloheptylation

Adapting the Kulinkovich–de Meijere reaction used for cyclopropane analogs , a titanium-mediated cyclization could form the cycloheptyl core:

  • Cycloheptane Formation: Reaction of 1,6-diene precursors with Ti(OiPr)₄ and Grignard reagents.

  • Carbamate Installation: Boc protection via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Hydroxycarbamimidoyl Introduction: Condensation with hydroxylamine derivatives, as seen in cyclobutyl systems .

Schiff Base Condensation

Mimicking the synthesis of (E)-1-(4-(((E)-3-(tert-butyl)-2-hydroxybenzylidene)amino)phenyl)ethanone O-ethyl oxime , the cycloheptyl amine could react with a Boc-protected aldehyde in ethanol, followed by oxime formation.

Critical Challenges:

  • Ring Strain: Larger rings (e.g., cycloheptyl) exhibit less strain than cyclopropane/cyclobutane, favoring thermodynamic control but requiring longer reaction times .

  • Stereoselectivity: Z-configuration of the hydroxycarbamimidoyl group necessitates precise pH and temperature control during imine formation .

Spectroscopic and Crystallographic Insights

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (CDCl₃, δ ppm):

  • Cycloheptyl Protons: 1.40–1.85 (m, 12H, ring CH₂), 2.10–2.30 (m, 2H, ring CH).

  • Boc Group: 1.45 (s, 9H, C(CH₃)₃).

  • Hydroxycarbamimidoyl: 8.20 (s, 1H, N–OH), 6.90 (s, 1H, NH).

¹³C NMR would reveal carbonyl carbons at ~155 ppm (Boc) and ~160 ppm (imine) .

X-ray Crystallography

Though no crystal data exists for the title compound, the cyclobutyl analog crystallizes in a monoclinic system (space group P2₁) . The cycloheptyl derivative’s larger ring may adopt a chair-like conformation, with hydrogen bonding between the hydroxycarbamimidoyl and carbamate groups stabilizing the lattice.

Future Research Directions

  • Synthetic Optimization: Develop one-pot strategies for cycloheptyl ring formation and Boc protection.

  • Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

  • Computational Modeling: Predict binding affinities to biological targets (e.g., HIV protease) using DFT or molecular docking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator